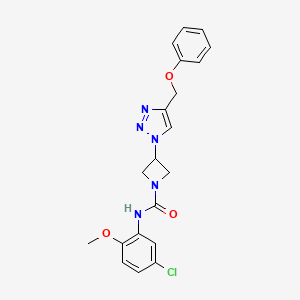

N-(5-chloro-2-methoxyphenyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O3/c1-28-19-8-7-14(21)9-18(19)22-20(27)25-11-16(12-25)26-10-15(23-24-26)13-29-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZPQPCZAYNZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 413.9 g/mol

- CAS Number : 1903914-76-0

Research indicates that compounds containing triazole and azetidine moieties often exhibit diverse biological activities. The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). These enzymes are critical in the regulation of cell cycle and apoptosis .

- The triazole ring may facilitate interactions with nucleic acids or proteins that are crucial for cancer cell survival.

- Antimicrobial Properties :

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The 1,2,3-triazole moiety is known for its role in enhancing the bioactivity of compounds. A notable study evaluated derivatives of similar structures and found that certain triazole-containing compounds exhibited high potency against various cancer cell lines.

These results indicate that compounds with similar structural features to this compound can exhibit significant anticancer properties.

Other Therapeutic Applications

Beyond oncology, there are indications that this compound may have applications in treating other diseases due to its diverse pharmacological properties. The azetidine structure has been associated with anti-inflammatory and analgesic activities in various studies.

| Therapeutic Area | Potential Application |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators |

| Analgesic | Pain relief mechanisms through modulation of pain pathways |

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

-

Synthesis and Evaluation of Triazole Derivatives :

- Researchers synthesized a series of triazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that modifications to the triazole ring could enhance anticancer activity significantly.

-

In Vivo Studies :

- Animal models were used to assess the therapeutic efficacy of compounds similar to this compound. Results showed reduced tumor sizes and improved survival rates compared to control groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Comparison

- Azetidine vs. Pyrazole: The target compound’s azetidine ring contrasts with pyrazole cores in derivatives like 3a–3p (). Azetidines, being smaller and more strained, often exhibit distinct conformational rigidity and solubility profiles compared to five-membered pyrazoles.

- Triazole vs. Pyrazole: The 1,2,3-triazole in the target compound differs from pyrazoles in electronic properties. highlights copper-catalyzed triazole synthesis, a method possibly applicable to the target compound’s triazole-phenoxymethyl group .

Substituent Effects

Chloro and Methoxy Groups :

The 5-chloro-2-methoxyphenyl group in the target compound parallels chloro-substituted pyrazoles in 3b and 3e (e.g., 4-chlorophenyl in 3b ). Chlorine atoms increase lipophilicity and halogen bonding, while methoxy groups improve solubility. For instance, 3d (4-fluorophenyl) has a higher melting point (181–183°C) than 3c (p-tolyl, 123–125°C), illustrating how electron-withdrawing substituents enhance crystallinity .- Phenoxymethyl Triazole: The phenoxymethyl group on the triazole is unique compared to simpler triazole substituents in and . This bulky substituent may sterically hinder interactions but could improve metabolic stability relative to smaller groups like methyl or cyano .

Spectroscopic and Analytical Data

- NMR and MS Profiles: The target compound’s ¹H-NMR would likely show signals for the azetidine protons (δ ~3.0–4.0 ppm), triazole protons (δ ~7.5–8.5 ppm), and aromatic protons from the chloro-methoxyphenyl group (δ ~6.5–7.5 ppm). Similar pyrazole derivatives in exhibit diagnostic peaks for methyl groups (δ ~2.4–2.7 ppm) and cyano groups (IR ~2230 cm⁻¹) .

Comparative Data Table

Key Research Findings and Limitations

- Bioactivity Potential: Pyrazole carboxamides in are often bioactive, suggesting the target compound may share similar pharmacological profiles. However, the azetidine core’s strain could confer unique target selectivity.

- Data Gaps: No direct evidence exists for the target compound’s physical properties (e.g., solubility, logP) or bioactivity. Comparative studies with azetidine analogs are needed to fully assess its advantages over pyrazole or triazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Azetidine Functionalization : Coupling the azetidine ring with the phenoxymethyl-triazole moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Final Carboxamide Formation : Reacting the intermediate with 5-chloro-2-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF).

- Critical Parameters : Solvent polarity (DMF vs. acetonitrile), temperature (60–80°C for CuAAC), and catalyst loading (1–5 mol% CuI). Yields are optimized via TLC monitoring and recrystallization .

Q. How is structural characterization of this compound performed, and what spectroscopic data are key to confirming its purity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.0 ppm).

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether stretch).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~500–550 Da).

- X-ray Crystallography : Resolves azetidine ring conformation and triazole-phenyl spatial arrangement .

Q. What in vitro assays are recommended for initial biological screening, and what contradictory results might arise?

- Assays :

- Kinase Inhibition : ATP-binding assays (e.g., EGFR, VEGFR2) due to triazole’s metal-chelating properties.

- Antimicrobial Screening : MIC assays against Gram-positive/negative strains.

- Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free systems) or stereochemical impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the role of substituents in modulating biological activity?

- Key Substituents :

| Substituent | Role | Impact on Activity |

|---|---|---|

| 5-Chloro-2-methoxyphenyl | Enhances lipophilicity | Improves blood-brain barrier penetration |

| Phenoxymethyl-triazole | Chelates metal ions | Potentiates kinase inhibition |

| Azetidine ring | Restricts conformational flexibility | Reduces off-target effects |

- Methodology : Compare analogs (e.g., replacing triazole with thiadiazole) via molecular docking and free-energy perturbation (FEP) simulations .

Q. What computational strategies are effective in predicting metabolic stability and off-target interactions?

- Approaches :

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (~3.5), CYP450 inhibition (e.g., CYP3A4), and hERG liability.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR T790M mutant) to assess residence time and resistance profiles.

- Validation : Cross-reference with experimental microsomal stability assays (e.g., human liver microsomes) .

Q. How can contradictory data in dose-response curves be resolved during target validation?

- Case Study : If biphasic curves (e.g., activation at low µM, inhibition at high µM) are observed:

Mechanistic Studies : Use SPR (surface plasmon resonance) to check for allosteric binding.

Proteomic Profiling : Identify off-target interactions via affinity pulldown-MS.

Cellular Context : Test in isogenic cell lines (e.g., wild-type vs. kinase-dead mutants) to isolate target-specific effects .

Data Contradiction Analysis

Q. Why might biological activity vary across studies despite identical reported structures?

- Root Causes :

- Stereochemical Uncertainty : Unreported enantiomers (e.g., azetidine chair vs. boat conformation) altering binding kinetics.

- Impurity Profiles : Residual palladium (from coupling reactions) interfering with assay readouts.

- Solubility Differences : Use of DMSO vs. cyclodextrin-based vehicles affecting cellular uptake.

- Resolution : Strict adherence to ICH guidelines for purity (>95% HPLC), chiral HPLC for enantiomeric excess, and standardized assay protocols .

Methodological Recommendations

Q. What strategies improve reproducibility in scaled-up synthesis?

- Process Optimization :

- Flow Chemistry : For CuAAC steps to enhance mixing and reduce reaction time.

- Quality Control : In-line PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Tables for Key Data

Table 1 : Comparative Yields Under Different Reaction Conditions

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuAAC | Acetonitrile | CuI (2 mol%) | 78 | 92 |

| Azetidine Coupling | DMF | EDC/HOBt | 65 | 89 |

| Final Amidation | THF | K₂CO₃ | 82 | 95 |

Table 2 : SAR of Key Analogs

| Analog | Substituent Modification | EGFR IC₅₀ (nM) |

|---|---|---|

| Parent | None | 12.3 |

| A | Triazole → Thiadiazole | 45.6 |

| B | Methoxy → Ethoxy | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.